Product packaging for BS3 Crosslinker(Cat. No.:CAS No. 82436-77-9)

BS3 Crosslinker

Cat. No.: B1667958
CAS No.: 82436-77-9
M. Wt: 528.5 g/mol
InChI Key: VYLDEYYOISNGST-UHFFFAOYSA-N
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Description

Historical Development and Significance of Chemical Crosslinkers in Biological Research

Chemical crosslinking is a technique that involves the joining of two or more molecules through a covalent bond, facilitated by a "crosslinker" reagent. nih.govresearchgate.net This methodology has become a cornerstone in the study of biomolecules. nih.gov Historically, the ability to form stable, covalent links between interacting molecules allowed researchers to "capture" transient or weak interactions that would otherwise be difficult to detect. jpsionline.comnih.gov

The significance of chemical crosslinkers lies in their broad applicability. They are used to stabilize protein-protein complexes for subsequent analysis, attach proteins to solid supports for assays, and probe the three-dimensional structure of proteins and their complexes. nih.govwikipedia.org When combined with analytical techniques like mass spectrometry, crosslinking can provide distance constraints between specific amino acid residues, offering low-resolution structural information and helping to map interaction interfaces. osu.edunih.govnih.gov This approach has proven to be a powerful, low-cost alternative for understanding protein architecture and interactions in their native state. nih.govosu.edu

Evolution of Crosslinking Methodologies and the Role of BS3

The field of chemical crosslinking has evolved significantly from its early days, which often involved less specific and harsher reagents. wikipedia.org Over time, a diverse arsenal (B13267) of crosslinking agents has been developed, classified based on their reactivity, spacer arm length, and other chemical properties. nih.govresearchgate.net This development has been driven by the need for greater specificity and control in biological experiments. mdpi.com

A key advancement was the creation of crosslinkers with specific reactive groups targeting common functional groups in proteins, such as primary amines (-NH2) found in lysine (B10760008) residues and at the N-terminus of polypeptide chains. jpsionline.commdpi.com The introduction of reagents with varied spacer arm lengths allowed researchers to probe for interactions over different distances. thermofisher.com The development of photo-reactive crosslinkers enabled temporal control over the crosslinking reaction. wikipedia.orgwikipedia.org BS3 emerged as a crucial tool within this evolving landscape, particularly as researchers sought reagents that could function effectively in aqueous, physiological conditions without disrupting cellular membranes. insung.netnih.gov Its design addressed the limitations of earlier, water-insoluble crosslinkers. wikipedia.org

Theoretical Considerations for BS3-Mediated Crosslinking

The successful application of BS3 as a crosslinker depends on understanding several key theoretical principles, including its reaction chemistry, the physical dimensions of the molecule, and the kinetics of the reaction.

Reaction Chemistry: BS3 features a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester at each end of its spacer arm. fishersci.cathermofisher.com These reactive groups specifically target primary amines (-NH₂), which are predominantly found on the side chains of lysine (K) residues and at the N-terminus of polypeptide chains. thermofisher.cominterchim.fr The reaction is a nucleophilic acyl substitution that occurs under physiological to slightly alkaline conditions (pH 7.2 to 8.5), forming a stable and effectively irreversible amide bond. nih.govthermofisher.com During this reaction, the N-hydroxysulfosuccinimide group is released as a byproduct. interchim.frthermofisher.com A significant competing reaction is the hydrolysis of the sulfo-NHS ester, where the ester reacts with water instead of an amine. This hydrolysis reaction becomes more rapid as the pH increases and is more prevalent in dilute protein solutions where the target amines are less concentrated. thermofisher.combiorxiv.org The half-life of the NHS-ester can be as short as 10 minutes at pH 8.6 and 4°C. thermofisher.com To halt the crosslinking reaction at a desired time point, a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, is added to react with and consume all remaining active BS3. thermofisher.cominterchim.fr

Spacer Arm: The two reactive sulfo-NHS ester groups of BS3 are separated by a spacer arm composed of a suberate (B1241622) molecule. This spacer has a defined length of 11.4 angstroms (Å). fishersci.cawindows.net This fixed distance is a critical feature, as it imposes a spatial constraint on the crosslinking reaction. Only primary amines on interacting proteins that are within this maximal distance can be covalently linked by BS3. This makes the crosslinker a valuable "molecular ruler" for probing the three-dimensional structure of proteins and protein complexes. elifesciences.org It is important to note that due to the flexibility of lysine side chains, the effective crosslinking distance between the alpha-carbon backbones of two linked residues can be up to 30 Å. elifesciences.org

Reaction Kinetics and Stoichiometry: The crosslinking reaction follows second-order kinetics, meaning its rate is dependent on the concentrations of both the crosslinker (BS3) and the target protein. biorxiv.org Consequently, high-abundance proteins have a greater probability of being crosslinked and can act as a "sponge," consuming the reagent before it can react with less abundant proteins of interest. biorxiv.org The concentration of BS3 used is a critical experimental parameter. Excessively high concentrations can lead to non-specific intermolecular crosslinking, resulting in large, insoluble aggregates and appearing as smears on an analytical gel. researchgate.net Conversely, insufficient concentrations may not produce enough crosslinked products for detection. Therefore, optimizing the molar ratio of BS3 to the target protein is essential for achieving specific and interpretable results. researchgate.net

ParameterDescriptionReference
Reactive GroupSulfo-N-hydroxysuccinimide (sulfo-NHS) ester fishersci.cathermofisher.com
Target Functional GroupPrimary amines (-NH₂) on lysine residues and N-termini thermofisher.cominterchim.fr
Resulting BondStable amide bond nih.govthermofisher.com
Spacer Arm Length11.4 Å (8 atoms) fishersci.cathermofisher.comwindows.net
Optimal Reaction pH7.2 - 8.5 nih.govthermofisher.com
Competing ReactionHydrolysis of the NHS ester, increases with pH thermofisher.combiorxiv.org
Quenching ReagentsPrimary amine-containing buffers (e.g., Tris, glycine) thermofisher.cominterchim.fr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N2O14S2 B1667958 BS3 Crosslinker CAS No. 82436-77-9

Properties

IUPAC Name

1-[8-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O14S2/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLDEYYOISNGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801002683
Record name 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid)
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Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82436-77-9
Record name Bis(sulfosuccinimidyl) suberate
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Record name Bis(sulfosuccinimidyl)suberate
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Record name 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid)
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Record name Octanedioic acid, 1,8-bis(2,5-dioxo-3-sulfo-1-pyrrolidinyl) ester
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Record name BIS(SULFOSUCCINIMIDYL)SUBERATE
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Methodological Frameworks Utilizing Bs3

Optimizing Crosslinking Reaction Conditions with BS3

The success of a crosslinking experiment with BS3 is highly dependent on the careful optimization of several reaction parameters. These factors influence the efficiency of crosslink formation and the specificity of the resulting conjugates.

The relative concentrations of the protein and the BS3 crosslinker are critical variables that must be optimized for each specific system. An inappropriate concentration can lead to either insufficient crosslinking or the formation of large, non-specific aggregates. researchgate.net

A common starting point is to use a molar excess of the crosslinker relative to the protein. For protein concentrations greater than 5 mg/mL, a 10-fold molar excess of BS3 is often recommended. thermofisher.cominterchim.fr For more dilute protein solutions (< 5 mg/mL), a higher molar excess, typically between 20- to 50-fold, may be necessary to achieve efficient crosslinking. thermofisher.cominterchim.fr The final concentration of BS3 in the reaction mixture generally ranges from 0.25 to 5 mM. thermofisher.commaxperutzlabs.ac.at

It is crucial to perform a titration of the crosslinker concentration to determine the optimal ratio for the specific protein complex under investigation. maxperutzlabs.ac.at This can be visualized by running the reaction products on an SDS-PAGE gel, where the appearance of higher molecular weight bands indicates successful crosslinking. researchgate.net High concentrations of BS3 can lead to broad bands on the gel, which may be due to multiple crosslinker molecules reacting with each protein molecule. researchgate.net

ParameterRecommended RangeProtein Concentration
Molar Excess of BS3 10-fold> 5 mg/mL
20 to 50-fold< 5 mg/mL
Final BS3 Concentration 0.25 - 5 mMVariable

This table provides general guidelines for optimizing BS3 concentration. The ideal concentrations must be empirically determined for each experimental system.

The reactivity of the sulfo-NHS esters of BS3 is pH-dependent. The reaction with primary amines is most efficient in the pH range of 7 to 9. thermofisher.comresearchgate.net At lower pH values, the reaction rate decreases, although significant crosslinking can still occur even at pH 5, potentially due to local effects on surface pH. researchgate.net

The reaction can be carried out at room temperature (approximately 23-25°C) for 30 to 60 minutes. nih.govcovachem.comnih.gov Alternatively, the incubation can be performed at 4°C or on ice for 2 hours or more to slow down the reaction and potentially reduce non-specific interactions. thermofisher.comcovachem.comproteochem.com

ParameterRecommended Condition
pH 7.0 - 9.0
Temperature / Time Room Temperature (23-25°C) for 30-60 minutes
4°C / On Ice for 2+ hours

This table outlines the typical pH and temperature conditions for BS3 crosslinking reactions.

The choice of buffer is critical for a successful BS3 crosslinking experiment. Buffers containing primary amines, such as Tris, must be avoided as they will compete with the target proteins for reaction with the crosslinker, thereby quenching the reaction. researchgate.nethuji.ac.il

Compatible buffers include Phosphate (B84403) Buffered Saline (PBS), HEPES, carbonate/bicarbonate, and borate (B1201080) buffers. thermofisher.comcovachem.comhuji.ac.il It is important to ensure that the chosen buffer system maintains the desired pH throughout the reaction.

BS3 is moisture-sensitive and should be allowed to equilibrate to room temperature before opening to prevent condensation. interchim.frproteochem.com The crosslinker should be prepared immediately before use as the sulfo-NHS ester moiety readily hydrolyzes in aqueous solutions. thermofisher.comproteochem.com For preparation, BS3 can be dissolved in a non-amine containing buffer such as 25 mM sodium phosphate. proteochem.com While BS3 is water-soluble, dissolving it first in water or a low concentration phosphate buffer before adding it to a more concentrated buffer solution can prevent potential solubility issues. thermofisher.cominterchim.fr

After the desired incubation time, it is essential to stop the crosslinking reaction to prevent further, potentially non-specific, crosslinking. This is achieved by adding a quenching buffer that contains primary amines to react with and consume any remaining active sulfo-NHS esters.

Commonly used quenching agents include Tris buffer or glycine, typically added to a final concentration of 20-50 mM. thermofisher.comcovachem.comnih.gov The quenching reaction is generally allowed to proceed for 15 to 30 minutes at room temperature. nih.govcovachem.com Following quenching, unreacted and quenched crosslinker can be removed from the sample by methods such as dialysis or gel filtration. covachem.comproteochem.com

Integration of BS3 in Proteomics Workflows

BS3 is a valuable tool in proteomics, particularly in the field of structural proteomics, where it is used to gain insights into protein structures and interaction networks.

Crosslinking Mass Spectrometry (XL-MS), also referred to as Chemical Crosslinking Mass Spectrometry (CLMS), is a powerful technique for studying protein-protein interactions and elucidating the three-dimensional structure of proteins and protein complexes. huji.ac.ilacs.orgnih.gov The general workflow involves covalently linking interacting amino acid residues with a crosslinker like BS3, followed by enzymatic digestion of the crosslinked proteins. huji.ac.il The resulting peptide mixture is then analyzed by mass spectrometry to identify the crosslinked peptides. nih.gov

The identification of these crosslinked peptides provides distance constraints that can be used to map protein interaction interfaces and to model the architecture of protein complexes. researchgate.netresearchgate.net BS3 is particularly well-suited for XL-MS because it specifically targets primary amines (lysine side chains and N-termini), which simplifies data analysis. huji.ac.il

To facilitate the identification of crosslinked peptides in complex mixtures, isotopically labeled versions of BS3 are often used. nih.gov For example, a "light" (d0) and a "heavy" (d4, containing four deuterium (B1214612) atoms) version of BS3 can be used. nih.govbiorxiv.org When a mixture of the light and heavy crosslinkers is used, the crosslinked peptides will appear as characteristic doublets in the mass spectrum, separated by a specific mass difference, which aids in their identification. nih.gov This quantitative cross-linking (QCLMS) approach can also be used to study conformational changes in proteins. nih.govbiorxiv.org

The integration of BS3-based XL-MS with other structural biology techniques, such as cryo-electron microscopy, provides a hybrid approach that can yield more detailed and accurate structural models of large protein complexes. huji.ac.ilnih.gov

Crosslinking Mass Spectrometry (XL-MS/CLMS)

Sample Preparation for XL-MS

Successful XL-MS analysis begins with meticulous sample preparation. High purity of the target proteins is paramount, as contaminants can lead to a high background and interfere with the identification of specific crosslinks. maxperutzlabs.ac.at

Buffer Composition and pH: The choice of buffer is critical for efficient crosslinking with BS3. Amine-reactive crosslinkers like BS3 require a buffer free of primary amines, such as Tris, which would compete with the protein for reaction with the crosslinker. huji.ac.il Suitable buffers include HEPES and PBS, maintained at a pH between 7.0 and 8.5. huji.ac.ilmaxperutzlabs.ac.at

Crosslinker Concentration and Reaction Conditions: The concentration of BS3 must be optimized for each protein complex. maxperutzlabs.ac.at For purified protein complexes, optimal concentrations typically range from 1-3 mM. huji.ac.il The reaction is often carried out by adding a freshly prepared concentrated solution of BS3 to the protein sample. huji.ac.il Incubation is commonly performed on ice or at room temperature for a defined period, for example, for 2 hours on ice. embopress.org The reaction is then quenched by adding a buffer containing a high concentration of primary amines, such as ammonium (B1175870) bicarbonate or Tris. embopress.orgmaxperutzlabs.ac.at

Post-Crosslinking Processing: Following the quenching of the crosslinking reaction, the sample is typically denatured. This is often achieved by adding urea (B33335) to a final concentration of 8 M. huji.ac.il The sample is then reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide (B48618) (IAA) to break and block disulfide bonds, respectively. embopress.org Finally, the sample is diluted to a lower urea concentration to prepare it for enzymatic digestion. embopress.org In some protocols, the crosslinked proteins are separated by SDS-PAGE, and the bands corresponding to the crosslinked complex are excised for in-gel digestion. embopress.orgnih.gov

Enzymatic Digestion of Crosslinked Proteins

The enzymatic digestion step is crucial for generating peptides of a suitable size for mass spectrometric analysis. Trypsin is the most commonly used protease for this purpose. embopress.orghuji.ac.il

Standard Tryptic Digestion: After reduction and alkylation, trypsin is added to the protein sample at a specific protease-to-substrate ratio, typically 1:50. embopress.org The digestion is usually carried out overnight at 37°C. embopress.org The reaction is stopped by acidification, for instance, with trifluoroacetic acid (TFA). embopress.org

Sequential Digestion Strategies: To increase the number of identified crosslinks, sequential digestion with multiple proteases can be employed. embopress.orgbiorxiv.org This approach helps to generate different populations of peptides, potentially shortening long tryptic peptides that might otherwise be difficult to detect and identify. biorxiv.org After an initial trypsin digestion, the sample can be divided into aliquots, with some remaining as is and others being further digested with enzymes like AspN, chymotrypsin, or GluC. embopress.orgbiorxiv.org This strategy can lead to a significant increase in the number of identified crosslinks compared to using trypsin alone. embopress.org

Enrichment of Crosslinked Peptides: Crosslinked peptides are often present in low abundance compared to linear (un-crosslinked) peptides. nih.gov To enhance their detection, an enrichment step is often performed after digestion. Size exclusion chromatography (SEC) is a common method used to enrich for the larger, crosslinked peptides. biorxiv.orghuji.ac.il

Mass Spectrometry Data Acquisition Techniques for Crosslinked Peptides

The identification of crosslinked peptides is a complex analytical challenge due to their branched nature and often low abundance. Various mass spectrometry fragmentation techniques are utilized to obtain sequence information from these molecules. nih.govomicsdi.org

Collision-Induced Dissociation (CID) is a widely used fragmentation method where precursor ions are accelerated and collided with a neutral gas, causing them to fragment. nih.govresearchgate.net In the context of crosslinked peptides, CID primarily generates b- and y-type fragment ions from the peptide backbones, similar to linear peptides. nih.gov However, the resulting spectra can be complex due to the presence of fragments from both peptide chains. nih.gov The fragmentation behavior of crosslinked peptides under CID can be influenced by the presence of the crosslinker and the proximity of the two peptide chains in the gas phase. nih.gov While effective, CID can sometimes lead to the loss of labile post-translational modifications. nih.gov

Beam-type CID, often referred to as Higher-Energy Collisional Dissociation (HCD), is another common fragmentation technique that utilizes higher collision energies compared to traditional ion trap CID. nih.gov HCD is considered an efficient fragmentation method for crosslink analysis and often results in the generation of crosslink-specific ions. nih.govnih.gov For doubly charged peptides, HCD has been shown to provide more peptide identifications than CID and ETD. ox.ac.uk The choice of collision energy in HCD is a critical parameter that can be optimized to maximize the sequence coverage of crosslinked peptides. omicsdi.org

Electron-Transfer Dissociation (ETD) is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply-charged precursor ion, leading to fragmentation of the peptide backbone. wikipedia.org A key advantage of ETD is its ability to preserve labile post-translational modifications that are often lost during CID. nih.govwikipedia.org ETD is particularly advantageous for the fragmentation of longer peptides and highly charged ions. nih.gov

Hybrid fragmentation methods that combine ETD with other techniques have been developed to leverage the strengths of each.

ETciD combines ETD with supplemental CID activation.

Computational Analysis and Software Tools for Crosslink Identification

The final and critical step in the XL-MS workflow is the computational analysis of the acquired mass spectrometry data to identify the crosslinked peptides. This is a complex task due to the need to consider all possible pairwise combinations of peptides in a protein database. nih.gov A variety of software tools have been developed to address this challenge.

These software tools employ different algorithms and scoring schemes to match the experimental MS/MS spectra to theoretical fragmentation patterns of crosslinked peptides from a sequence database. The choice of software can significantly impact the number and accuracy of the identified crosslinks.

SoftwareKey FeaturesCrosslinker CompatibilityReference
xiSEARCHComputationally unlinks crosslinked peptides to circumvent the n-squared database problem.Applicable to various crosslinkers, including BS3. embopress.org
pLinkA popular algorithm for identifying crosslinked peptides.Supports common crosslinkers like BS3. nih.gov
MeroXSpecialized for the analysis of MS-cleavable crosslinkers but can also be used for non-cleavable crosslinkers.Supports BS3 and MS-cleavable crosslinkers. nih.govacs.org
KojakAn efficient algorithm that integrates spectral processing and scoring schemes from traditional database search tools.Compatible with many different chemical crosslinkers, including BS3. researchgate.net
MaxLynxA workflow integrated into the MaxQuant environment for the identification of both noncleavable and MS-cleavable crosslinked peptides.Supports BS3 and MS-cleavable crosslinkers. acs.org
StavroXIdentifies multiple types of crosslinked peptides.Supports BS3, DSS, disulfide bonds, and zero-length crosslinks. gatech.edu
ProteinProspectorA web-based software suite that includes tools for crosslink analysis.Supports a variety of crosslinking reagents. ebi.ac.uk

Labeling Strategies with Deuterated BS3 (BS3-d4)

The deuterated analog of BS3, Bis(sulfosuccinimidyl) 2,2,7,7-suberate-d4 (BS3-d4), is a powerful tool for quantitative proteomics. wikipedia.orgproteochem.comproteochem.com BS3-d4 is chemically identical to the non-deuterated ("light") version, BS3-d0, but contains four deuterium atoms in place of hydrogen atoms on the suberate (B1241622) backbone. wikipedia.orgnih.gov This substitution results in a 4 Dalton mass difference between the two forms. wikipedia.orgnih.gov

In a typical quantitative cross-linking experiment, a protein sample under one condition is cross-linked with BS3-d0, while the sample under a second condition is cross-linked with BS3-d4. The two samples are then mixed in a 1:1 ratio, digested, and analyzed by mass spectrometry. nih.govnih.gov Cross-linked peptides will appear in the mass spectrum as doublet signals separated by 4 Da (or multiples of 4, depending on how many cross-linkers are attached). nih.govthermofisher.com

The relative intensity of the peaks in each doublet provides a direct measure of the relative abundance of that specific cross-link in the two original samples. nih.govresearchgate.net This strategy allows for the precise quantification of changes in protein conformations or interactions between different states. nih.gov The key advantage of this isotopic labeling approach is that the "heavy" (BS3-d4) and "light" (BS3-d0) cross-linked peptides have nearly identical physicochemical properties, meaning they co-elute during liquid chromatography and exhibit similar ionization efficiency, which minimizes experimental variation and improves quantification accuracy. nih.govnih.gov However, it has been noted that isotope labeling can sometimes reduce the total number of identified cross-links. nih.gov

FeatureBS3-d0BS3-d4
Common Name Light BS3Heavy BS3 wikipedia.org
Isotopic Label None (all Hydrogen)4 Deuterium atoms wikipedia.org
Mass 572.41 g/mol 576.45 g/mol proteochem.com
Mass Difference N/A+4.04 Da
Application Control or baseline state in quantitative experiments nih.govExperimental or altered state in quantitative experiments nih.gov
MS Signature Lower mass peak in an isotopic doublet nih.govHigher mass peak in an isotopic doublet nih.gov

Comparative cross-linking strategies leverage the distinct masses of BS3-d0 and BS3-d4 to probe dynamic changes in protein structure and interactions. nih.gov This approach is particularly valuable for studying conformational changes in protein complexes induced by stimuli such as ligand binding or post-translational modifications. nih.gov

In a comparative cross-linking workflow, a protein complex in its initial state (e.g., apo form) is treated with one isotopic version of the cross-linker (e.g., BS3-d0), while the complex in its altered state (e.g., ligand-bound) is treated with the other version (BS3-d4). nih.gov After quenching the reactions, the two samples are combined at an equal concentration, digested, and analyzed by LC-MS/MS. nih.govnih.gov

The ratio of the heavy (d4) to light (d0) signal for each identified cross-linked peptide provides a direct readout of how the stimulus affected that specific protein linkage. nih.gov An increase in the d4/d0 ratio for a particular cross-link indicates that the conformational change brought those two lysine (B10760008) residues closer together, making them more susceptible to cross-linking. Conversely, a decrease in the ratio suggests the residues moved further apart. nih.gov This method provides residue-level information on the structural dynamics of protein complexes, offering insights that are often difficult to obtain with other techniques. nih.govnih.gov

Considerations for Antibody Immobilization and Bioconjugation with BS3

While BS3 is an effective cross-linker for covalently immobilizing antibodies to surfaces like magnetic beads (pre-coated with Protein A or G), a significant challenge is the potential loss of antibody function. ntnu.nomdpi.com BS3 reacts with primary amines, which are present on lysine residues and the N-terminus of polypeptide chains. wikipedia.orgthermofisher.com Lysine residues can be located within or near the antigen-binding sites (complementarity-determining regions, or CDRs) of an antibody. nih.gov

The random nature of BS3 conjugation means that it can modify these critical residues, leading to a decrease in the antigen-binding efficiency of the immobilized antibody. ntnu.nonih.gov This can result in a lower yield of the target protein during immunoprecipitation compared to other cross-linking methods. ntnu.no Studies comparing BS3 with other cross-linkers, such as DMP (dimethyl pimelimidate), have shown that while BS3 can lead to lower non-specific protein binding, it may also reduce the signal of the specific target protein, likely due to modification of the epitope binding regions. ntnu.no Therefore, when using BS3 for antibody immobilization, it is crucial to optimize the cross-linker concentration and reaction conditions to find a balance between efficient, covalent immobilization and the retention of maximum antigen-binding capacity. ntnu.noresearchgate.net Using a reduced concentration of BS3 has been shown to maintain an excellent signal-to-noise ratio while being more cost-effective. ntnu.no

Comparative Approaches with Other Bioconjugation Reagents

The selection of a crosslinking reagent is a critical step in bioconjugation, dictated by the specific application and the properties of the molecules involved. Bis(sulfosuccinimidyl)suberate (BS3) is often chosen for its water solubility and membrane impermeability; however, its performance and utility are best understood in comparison with other available reagents. These comparisons typically revolve around key characteristics such as solubility, spacer arm length, cleavability, and the chemical nature of the reactive groups.

BS3 vs. Disuccinimidyl suberate (DSS)

The most direct comparison for BS3 is its non-sulfonated, water-insoluble analog, Disuccinimidyl suberate (DSS). nih.govinterchim.fr

Solubility and Permeability: The primary structural difference is the presence of sulfonate groups on BS3, which makes it hydrophilic and water-soluble up to approximately 100 mM. wikipedia.orgthermofisher.com This eliminates the need for organic solvents like dimethylsulfoxide (DMSO) or dimethylformamide (DMF), which are required to dissolve DSS and can potentially disrupt protein structure. wikipedia.orgthermofisher.com Consequently, BS3 is ideal for studying proteins under physiological conditions. wikipedia.org The charged nature of BS3 also renders it impermeable to cell membranes, making it a preferred reagent for specifically crosslinking proteins on the cell surface. interchim.frwikipedia.orgthermofisher.com In contrast, the lipophilic nature of DSS allows it to pass through cell membranes, making it suitable for intracellular and intramembrane crosslinking. interchim.frhuji.ac.il

Reactivity and Structure: Both BS3 and DSS are homobifunctional crosslinkers with two identical N-hydroxysuccinimide (NHS) ester reactive groups. wikipedia.orgsigmaaldrich.com They react specifically with primary amines (such as the ε-amine of lysine residues and the N-terminus of polypeptides) at a pH range of 7-9 to form stable amide bonds. interchim.frthermofisher.com They share the same 8-carbon spacer arm, resulting in a crosslinking distance of 11.4 Å. interchim.frthermofisher.com Despite the difference in solubility, their crosslinking activity toward primary amines is essentially identical. wikipedia.orgthermofisher.com

BS3 vs. Glutaraldehyde (B144438)

BS3 has been shown to be a more suitable reagent than glutaraldehyde in specific applications, such as the analysis of amyloid-β (Aβ) peptide oligomers. A study found that while glutaraldehyde has a high crosslinking capacity, it can lead to excessive crosslinking, making it difficult to distinguish between different oligomeric states. nih.gov In contrast, BS3 provides more moderate crosslinking, which helps in identifying various Aβ oligomers, including monomers and other aggregate forms, during electrophoresis. nih.govnih.gov The same research concluded that BS3 is more sensitive and appropriate for detecting both intra-membrane and extra-membrane Aβ oligomers compared to glutaraldehyde. nih.govnih.gov

BS3 vs. Other NHS-Ester Crosslinkers

The family of NHS-ester crosslinkers includes several reagents that differ from BS3 in spacer arm length or cleavability.

Varying Spacer Arm Lengths: Reagents like Disuccinimidyl glutarate (DSG) and its water-soluble counterpart, Bis(sulfosuccinimidyl) glutarate (BS2G), offer a shorter spacer arm (7.7 Å) than BS3 (11.4 Å). thermofisher.com This difference in length can be crucial for probing protein conformations and interactions where the distance between reactive amines is shorter. thermofisher.com

Cleavable vs. Non-Cleavable: BS3 creates a stable, non-cleavable bond. wikipedia.org This is advantageous for permanently fixing protein complexes. However, for applications involving mass spectrometry (MS) analysis, cleavable crosslinkers like Disuccinimidyl sulfoxide (B87167) (DSSO) are often preferred. thermofisher.com DSSO contains a linker that can be cleaved in the gas phase during tandem MS, which simplifies the identification of crosslinked peptides. thermofisher.com In a comparative study using BSA, both BS3 and DSS yielded a similar number of identified crosslinked peptides with CID and HCD fragmentation methods. thermofisher.com

BS3 vs. Zero-Length Crosslinkers (EDC)

BS3 is a homobifunctional crosslinker that introduces a spacer arm between the conjugated molecules. This contrasts with "zero-length" crosslinkers like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netthermofisher.com

Mechanism of Action: EDC activates carboxyl groups (on glutamate (B1630785) or aspartate residues) to form an amine-reactive O-acylisourea intermediate. thermofisher.comthermofisher.com This intermediate then reacts with a primary amine to form a direct amide bond, with no part of the crosslinker remaining in the final conjugate. thermofisher.com This is fundamentally different from BS3, which directly links two primary amines via its spacer arm. wikipedia.org

Reaction Conditions: The activation reaction with EDC is most efficient in acidic conditions (pH 4.5-6.0) and requires buffers free of extraneous carboxyls and amines, such as MES buffer. thermofisher.comsigmaaldrich.com To increase the stability of the active intermediate, N-hydroxysuccinimide (NHS) or its water-soluble version, Sulfo-NHS, is often added to the reaction, forming a more stable NHS ester that can then react with amines at a physiological pH of 7-8. thermofisher.comthermofisher.comnih.gov

The choice between BS3 and EDC depends on the available functional groups on the target molecules and whether the introduction of an 11.4 Å spacer arm is desirable for the intended application. researchgate.net

Comparative Data of Bioconjugation Reagents

Advanced Research Applications of Bs3 in Protein Science

Elucidation of Protein-Protein Interactions (PPIs)

Chemical crosslinking combined with mass spectrometry (XL-MS) has become a powerful technique for studying protein-protein interactions (PPIs). austinpublishinggroup.com BS3 is a key reagent in this field, enabling researchers to covalently link interacting proteins, thereby providing valuable insights into their function and organization within cellular networks. austinpublishinggroup.comcovachem.com

Stabilization of Protein Complexes for Downstream Analysis

A significant challenge in studying PPIs is the often unstable nature of protein complexes, which can dissociate during purification and analysis. thermofisher.com BS3 addresses this by covalently "fixing" or stabilizing these interactions, preserving the native state of the complex for subsequent investigation. fishersci.ca This stabilization is crucial for downstream analytical techniques like immunoprecipitation, electrophoresis, and mass spectrometry, which might otherwise fail to detect the intact complex. wikipedia.orgthermofisher.com

The crosslinking process with BS3 creates irreversible covalent bonds that hold the components of a protein complex together. wikipedia.org This allows for the isolation and characterization of entire protein complexes. thermofisher.com For example, after crosslinking with BS3, protein complexes can be subjected to SDS-PAGE, where the crosslinked complex will migrate at a higher molecular weight, confirming the interaction and the success of the stabilization. thermofisher.comnih.gov This approach is effective for analyzing both purified recombinant protein complexes and native complexes from cell lysates. thermofisher.comhuji.ac.il

Table 1: Experimental Parameters for BS3 Crosslinking

Parameter Recommended Condition Notes
Buffer Phosphate (B84403) Buffered Saline (PBS) or HEPES, pH 7.0-8.5. covachem.comhuji.ac.il Buffers containing primary amines, such as Tris, are incompatible. huji.ac.il
BS3 Concentration 1-3 mM for purified complexes; up to 10 mM for lysates. huji.ac.il Optimal concentration should be determined empirically. nih.gov High concentrations can lead to non-specific crosslinking and protein smearing on gels. researchgate.net
Incubation Time 45 minutes at 30°C or 90 minutes on ice. huji.ac.il Can also be performed for 1 hour at 25°C. nih.gov
Quenching 30 mM ammonium (B1175870) bicarbonate or 10-25 mM Tris or glycine. covachem.comhuji.ac.il Quenching stops the reaction by consuming unreacted BS3. covachem.com

Capture of Weak or Transient Protein Interactions

Many critical cellular processes are mediated by protein interactions that are either weak or transient, making them notoriously difficult to study with traditional biochemical methods like co-immunoprecipitation. fishersci.canih.govyoutube.com These "hit-and-run" interactions often go undetected because the complexes dissociate too readily. nih.gov BS3 provides a solution by covalently trapping these fleeting interactions, allowing for their identification and characterization. fishersci.cayoutube.com By introducing BS3 into a system, researchers can form a stable covalent bond between transiently interacting partners, effectively capturing a snapshot of the interaction that can withstand subsequent analytical procedures. fishersci.canih.gov This has proven invaluable for understanding dynamic cellular events such as signal transduction pathways. youtube.com

Mapping Protein Interaction Networks (Interactomes)

The comprehensive mapping of all protein-protein interactions within a cell, known as the interactome, is a major goal in systems biology. embopress.orgnih.gov Chemical crosslinking with reagents like BS3, coupled with mass spectrometry (XL-MS), is a key technology for achieving this on a global scale. thermofisher.comaustinpublishinggroup.com This approach allows for the identification of PPIs in their native cellular environment, including within whole cell lysates or even intact organisms. thermofisher.com

In a typical interactome mapping experiment, cells or cell lysates are treated with BS3. The crosslinker covalently links proteins that are in close proximity. After crosslinking, the proteins are digested, and the resulting peptide mixtures, which include crosslinked peptides, are analyzed by mass spectrometry. nih.gov The identification of these crosslinked peptides reveals which proteins were interacting and, in many cases, which specific domains or residues were at the interface of the interaction. austinpublishinggroup.com This information is used to construct detailed protein connectivity maps, providing a system-level understanding of cellular organization and function. libretexts.org

Investigation of Protein Conformation and Structural Dynamics

Beyond identifying interaction partners, BS3 is a powerful tool for probing the three-dimensional structure of proteins and their complexes. austinpublishinggroup.com The defined length of the BS3 spacer arm provides crucial distance information that can be used to model protein architecture and understand how proteins change shape in response to various signals. nih.govnih.gov

Defining Distance Constraints within Proteins and Protein Complexes

The BS3 molecule has a spacer arm with a fully extended length of 11.4 Å. thermofisher.comnih.gov This length acts as a molecular ruler. When BS3 crosslinks two lysine (B10760008) residues, it indicates that the alpha-carbon (Cα) atoms of those residues are within a certain maximum distance of each other. nih.gov While the spacer arm itself is 11.4 Å, considering the length and flexibility of the lysine side chains, the maximum distance between the Cα atoms of two BS3-crosslinked lysines is generally accepted to be between 24 Å and 30 Å. nih.govresearchgate.net

Table 2: BS3 Spacer Arm and Distance Constraint Data

Feature Measurement (Angstroms, Å) Application
Spacer Arm Length 11.4 Å thermofisher.comnih.gov The length of the chemical linker connecting the two reactive groups.
Theoretical Max Cα-Cα Distance ~24 Å nih.gov Calculated based on the spacer arm and two lysine side chain lengths.
Observed/Practical Cα-Cα Distance Constraint 26-30 Å nih.govresearchgate.net A widely used upper limit in structural modeling, accounting for protein flexibility.

Studying Protein Aggregation and Oligomerization (e.g., Amyloid-β)

The aggregation of proteins is a hallmark of numerous neurodegenerative diseases, including Alzheimer's disease, which is characterized by the accumulation of amyloid-β (Aβ) peptide oligomers. Understanding the structure and assembly of these oligomers is critical, but their instability during analytical procedures like electrophoresis poses a significant challenge. BS3 is a powerful tool to overcome this hurdle by stabilizing the native structure of these aggregates.

Researchers have employed BS3 to crosslink Aβ oligomers prior to analysis by electrophoresis, effectively "freezing" the different aggregation states. nih.govwikipedia.org This allows for the accurate assessment of the distribution of monomers, dimers, trimers, and larger oligomeric species that are otherwise disrupted by detergents like SDS used in gel electrophoresis. nih.govnih.gov

A key advantage of BS3 is its ability to achieve moderate crosslinking without causing the excessive protein modification that can occur with other agents like glutaraldehyde (B144438). nih.govnih.gov This makes BS3 more suitable for preserving the native oligomeric states for analysis. Studies have shown that BS3 crosslinking is sensitive enough to distinguish between different Aβ aggregate forms, such as Aβ-derived diffusible ligands (ADDLs) and protofibrils. nih.govnih.gov The use of BS3 has been instrumental in analyzing Aβ oligomers both in solution and within phospholipid membranes, providing insights into the pathogenic mechanisms of Alzheimer's disease. nih.govwikipedia.org

Experimental data from size-exclusion chromatography (SEC) has quantified the effectiveness of BS3 in stabilizing Aβ aggregates compared to both no crosslinking and crosslinking with glutaraldehyde.

Sample ConditionMonomer Percentage (%)Aggregate Percentage (%)
Aβ40 Protofibrils (No Crosslinking)85.314.7
Aβ40 Protofibrils (BS3 Crosslinking)75.025.0
Aβ40 Protofibrils (Glutaraldehyde Crosslinking)69.630.4

This table demonstrates that BS3 treatment increases the detectable percentage of aggregated Aβ40 protofibrils compared to non-crosslinked samples, indicating its ability to stabilize oligomeric structures for analysis. nih.gov

Analysis of Cell Surface Protein Topology and Receptor Expression

The hydrophilic nature of BS3 prevents it from crossing the cell membrane, making it an exceptional reagent for selectively studying proteins exposed on the cell surface. nih.govwikipedia.orgthermofisher.comcovachem.comthermofisher.com This property is exploited to investigate the organization of membrane proteins, quantify receptor levels, and explore receptor-ligand interactions.

BS3 is used to covalently link cell surface proteins to their neighbors. nih.gov Because it reacts with primary amines (lysine side chains and N-termini), it effectively "tags" proteins that have extracellular domains. nih.govwikipedia.org This specific labeling is the foundation for distinguishing between proteins located on the plasma membrane and those within the cell's interior. The resulting crosslinked complexes can then be analyzed to understand the topology and organization of proteins in their native membrane environment. This technique has been applied to map the architecture of various membrane proteins, including the yeast plasma membrane H+-ATPase (Pma1p) and the catalytic subunit of 1,3-beta-D-glucan synthase (Fks1p).

A critical application of BS3 is in the quantification of neurotransmitter receptors on the neuronal surface, which is crucial for understanding synaptic plasticity and brain function. nih.govnih.gov A method has been developed where brain slices or cultured neurons are treated with BS3. nih.govnih.gov The crosslinker covalently attaches surface receptors to adjacent proteins, creating high-molecular-weight complexes. nih.govnih.gov

Intracellular receptors, being shielded from the membrane-impermeable BS3, remain un-crosslinked. nih.govnih.gov When the total cell lysate is analyzed by SDS-PAGE and immunoblotting, the crosslinked surface receptors exhibit a significant shift to a higher molecular weight, separating them from the intracellular pool. nih.govnih.gov This allows for the distinct quantification of both surface-expressed and intracellular receptor populations in the same sample. nih.gov This approach has proven particularly effective for studying the trafficking of glutamate (B1630785) receptors (e.g., AMPA receptors) and GABAA receptors in response to various stimuli, such as chronic stress. nih.govnih.gov

Receptor PoolTreatment with BS3Result on SDS-PAGEPrinciple of Separation
Cell Surface ReceptorsYesHigh molecular weight bands/smearCrosslinking increases apparent molecular weight
Intracellular ReceptorsNoBand at normal receptor molecular weightBS3 is membrane-impermeable and does not access intracellular compartments

This table outlines the principle behind using BS3 to differentiate and quantify cell surface versus intracellular receptor levels.

BS3 is also instrumental in studying the interactions between cell surface receptors and their ligands, as well as identifying the components of receptor signaling complexes (the "interactome"). frontiersin.org By applying BS3 to cells after ligand binding, the transient interaction between a ligand and its receptor can be stabilized through covalent crosslinking. frontiersin.orgresearchgate.net This allows for the isolation and identification of the receptor-ligand pair.

Furthermore, this technique can capture weaker or more transient interactions between a receptor and its associated signaling proteins. frontiersin.orgresearchgate.net The addition of BS3 to cell lysates or intact cells can stabilize these complexes, facilitating their purification and subsequent identification by mass spectrometry. frontiersin.org This approach has been successfully used to define the dynamic changes in the proteins interacting with the α7 nicotinic acetylcholine receptor (nAChR) upon nicotine activation and to confirm direct associations between receptors and their accessory proteins, such as calcitonin receptor-like receptors (CRLR) and receptor activity-modifying proteins (RAMPs). frontiersin.org

Q & A

How does BS3 stabilize protein-protein interactions in structural studies, and what factors influence its efficiency?

BS3 is a homobifunctional crosslinker that reacts with primary amines (e.g., lysine residues or N-termini) to form stable amide bonds. Its water solubility (up to 10 mM) and membrane impermeability make it suitable for extracellular or surface-exposed protein interactions. Efficiency depends on pH (optimal at 7–9), temperature (often performed at 4°C to minimize nonspecific aggregation), and accessibility of target amines. Quenching with Tris or glycine is critical to terminate reactions .

In what scenarios is BS3 preferred over glutaraldehyde for crosslinking amyloid-β (Aβ) oligomers?

BS3 produces milder crosslinking compared to glutaraldehyde, avoiding over-crosslinking of Aβ monomers into artificial oligomers. For example, at 0.3 mM, BS3 stabilizes existing oligomers without inducing polymerization, whereas glutaraldehyde generates higher-order aggregates even at low concentrations. This makes BS3 ideal for preserving native oligomer structures in Alzheimer’s disease research .

How should researchers optimize BS3 concentration and reaction time for membrane protein studies?

For membrane proteins like EGFR, a mass ratio of 1:3 (protein:BS3) is effective. Incubation times typically range from 30 minutes to 2 hours at 4°C. Pilot studies using SDS-PAGE or Western blotting should validate crosslinking efficiency. Overly long incubations (>2 hours) risk intra-protein crosslinks, complicating data interpretation .

What methodological steps ensure reliable analysis of BS3-crosslinked Aβ aggregates in lipid bilayers?

Sample preparation : Reconstitute Aβ1–42 in lipid vesicles (e.g., DPPC liposomes).

Crosslinking : Use 1 mM BS3 in Tris buffer (pH 8.0) for 1 hour at 4°C.

Quenching : Add 50 mM Tris-HCl (pH 7.5) for 15 minutes.

Analysis : Combine SDS-PAGE with silver staining or immunoblotting (e.g., 4G8 antibody) to resolve oligomer bands. Transmission electron microscopy (TEM) can validate morphology .

How does BS3 compare to deuterated analogs (e.g., BS3-d4) in crosslinking/mass spectrometry (XL-MS) workflows?

BS3-d4, a deuterium-labeled variant, enables precise quantification in XL-MS by creating distinguishable mass shifts (e.g., +4 Da). This is critical for identifying crosslinked peptides in complex mixtures, such as complement C3(H2O), where overlapping signals from native BS3 complicate analysis. Always pair BS3 and BS3-d4 in reciprocal experiments to reduce false positives .

What experimental controls are essential when using BS3 to study transient protein interactions?

  • Negative control : Omit BS3 to assess baseline aggregation.
  • Specificity control : Use a non-reactive analog (e.g., sulfo-NHS acetate) to confirm amine-dependent crosslinking.
  • Time-course analysis : Monitor crosslinking at intervals (e.g., 0, 15, 30, 60 minutes) to capture dynamic interactions.
  • Post-lysis crosslinking : Confirm interactions are not artifacts of cell disruption .

How can temperature variations affect BS3-mediated crosslinking in live-cell experiments?

Lower temperatures (4°C) slow reaction kinetics, reducing nonspecific crosslinks but potentially missing transient interactions. At 37°C, BS3 reactivity increases but may disrupt membrane integrity. For live-cell studies, balance incubation time (10–30 minutes) and temperature to preserve viability while capturing interactions .

What are the limitations of BS3 in studying intracellular protein complexes?

BS3’s membrane impermeability restricts it to extracellular or surface proteins. For intracellular targets, combine BS3 with membrane-permeable crosslinkers (e.g., DSS) or use cell-permeabilization techniques. Note that permeabilization may alter protein conformations .

How should researchers address contradictory data when BS3 crosslinking yields inconsistent oligomer bands?

  • Gel resolution : Use high-percentage Tris-tricine gels (e.g., 16.5%) to separate small oligomers.
  • Crosslinker concentration : Titrate BS3 (0.1–2 mM) to avoid under-/over-crosslinking.
  • Sample handling : Ensure immediate quenching and avoid freeze-thaw cycles, which disrupt oligomer integrity .

What advanced techniques complement BS3 crosslinking for structural validation of Aβ aggregates?

  • Hydrogen-deuterium exchange (HDX) : Maps solvent-accessible regions stabilized by crosslinking.
  • Cryo-EM : Resolves high-resolution structures of BS3-stabilized oligomers.
  • Native mass spectrometry : Detects crosslinked species without gel-based artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.